molecular formula C9H9Cl2NO3S B2486577 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 1466712-63-9

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2486577
CAS No.: 1466712-63-9
M. Wt: 282.14
InChI Key: LPXADVSLDCVFDA-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9Cl2NO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the chlorination of 2-methyl-5-(methylcarbamoyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.

Scientific Research Applications

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of a sulfonyl intermediate, which then undergoes further transformation depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylcarbamoyl)benzenesulfonyl chloride
  • 4-Chloro-2-methyl-5-(methylcarbamoyl)benzenesulfonyl chloride

Uniqueness

3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-chloro-2-methyl-5-(methylcarbamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3S/c1-5-7(10)3-6(9(13)12-2)4-8(5)16(11,14)15/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXADVSLDCVFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)NC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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